6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Description
6-Acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 477854-32-3) is a triazine derivative with a molecular formula of C₁₁H₇Cl₂N₃O₃ and a molecular weight of 300.09 g/mol. The compound features a 1,2,4-triazine-3,5-dione core substituted with an acetyl group at position 6, a 3,5-dichlorophenyl group at position 2, and a methyl group at position 4 . While its specific biological activity remains uncharacterized in the available evidence, structural analogs of this compound have demonstrated diverse applications, including enzyme inhibition and radiolabeled imaging probes.
Properties
IUPAC Name |
6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-7(13)3-8(14)5-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKNYDHOEDZUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)N(C1=O)C)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the triazine family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is and it has a molecular weight of 314.12 g/mol . This compound has garnered attention due to its diverse pharmacological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazine derivatives, including 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione. The compound has shown promising results against various bacterial strains. For instance, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and the activation of caspases . Specifically, studies demonstrated that the compound inhibited the proliferation of breast cancer and lung cancer cell lines with IC50 values in the micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione have also been documented. It was found to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In vitro assays showed that the compound reduced prostaglandin E2 (PGE2) production significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazine compounds is crucial for enhancing their biological efficacy. Modifications at various positions on the triazine ring can lead to variations in biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| 3,5-Dichlorophenyl | Increased antimicrobial potency |
| Acetyl group | Enhanced anticancer activity |
| Methyl group | Improved anti-inflammatory effects |
This table summarizes how different substituents impact the biological activities of triazine derivatives.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various triazine derivatives including our compound against Candida albicans and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited significant antifungal and antibacterial activities .
- Anticancer Research : In a study focused on lung cancer cell lines (A549), 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione exhibit potent antimicrobial properties. A study demonstrated that certain derivatives inhibited the growth of various bacterial strains with minimum inhibitory concentrations comparable to standard antibiotics . This suggests potential use in developing new antimicrobial agents.
D-Amino Acid Oxidase Inhibition
A notable application of related triazine derivatives involves their role as inhibitors of D-amino acid oxidase (DAAO). Compounds in this category have shown IC50 values in the nanomolar range, indicating strong inhibitory effects. Specifically, one derivative was effective in enhancing plasma levels of D-serine in mice when co-administered orally, suggesting its potential as a therapeutic agent for neurological disorders .
Anticonvulsant Properties
Certain derivatives have been evaluated for anticonvulsant activity. Studies have shown that these compounds can significantly reduce seizure activity in animal models, making them candidates for further development as anticonvulsants . The structure-activity relationship (SAR) studies highlight that modifications to the triazine ring can enhance efficacy.
Herbicidal Activity
The compound has been investigated for its herbicidal properties. Research has indicated that specific triazine derivatives can effectively inhibit the growth of various weed species while being less toxic to crops. This selectivity is crucial for developing safer herbicides that minimize environmental impact .
Plant Growth Regulation
Some studies suggest that triazine derivatives can act as plant growth regulators. They may influence physiological processes such as photosynthesis and nutrient uptake, leading to improved crop yields under certain conditions .
Photostability and UV Protection
The compound's ability to absorb UV light makes it a candidate for use in materials requiring photostability. Research has shown that incorporating triazine derivatives into polymers can enhance their resistance to UV degradation . This application is particularly relevant in developing outdoor materials and coatings.
Organic Electronics
Triazine compounds are explored for their electronic properties in organic electronics. Their ability to act as semiconductors or charge transport materials opens avenues for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Study 1: Antimicrobial Efficacy
In a study involving a series of synthesized triazine derivatives, researchers tested their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain compounds had MIC values lower than those of traditional antibiotics, indicating their potential as new therapeutic agents.
Case Study 2: Neurological Applications
A specific derivative was tested in a mouse model for its ability to enhance D-serine levels. The study found that co-administration with D-serine significantly increased plasma levels compared to D-serine alone, suggesting a role in treating schizophrenia or other neuropsychiatric disorders.
Chemical Reactions Analysis
Substitution Reactions
The dichlorophenyl group undergoes nucleophilic aromatic substitution due to the electron-withdrawing effect of chlorine atoms. This enables reactions with nucleophiles (e.g., amines, hydroxyl groups) at the para positions of the phenyl ring.
Hydrolysis
The triazine ring’s diketone structure (3,5-dione) can undergo acidic or basic hydrolysis , leading to partial or complete cleavage of the ring. This reaction is critical for modifying the compound’s stability or bioavailability.
Acylation/Condensation
The acetyl group at position 6 may participate in acyl transfer reactions or act as a leaving group under specific conditions (e.g., in the presence of bases). This facilitates further functionalization or derivatization .
Substitution Patterns and Reactivity
The compound’s reactivity is influenced by its substituents:
-
3,5-dichlorophenyl group : Enhances electron-deficient character of the phenyl ring, promoting nucleophilic substitution.
-
4-methyl group : Introduces steric effects and potential alkylating capability.
-
Acetyl group : Acts as an electron-donating group, stabilizing the triazine ring and influencing solubility.
Comparative Analysis of Triazine Derivatives
| Property | Compound 4 (5,6-Diphenyl) | Compound 18 (6-Azaindole) | Compound 68 (6-Azaindole + Polar Substituents) |
|---|---|---|---|
| Log D 7.4 | 4.24 | 3.49 | 2.71 |
| LLE | 3.9 | 4.58 | 4.58 |
| Kinetic Solubility | 1.4 μM | 71 μM | 146 μM |
| Metabolic Stability | Rapid | Improved | Modestly Improved |
Data from GPR84 inhibitor studies .
This comparison highlights how substituents (e.g., azaindole groups, polar functionalities) modulate physicochemical properties and stability.
Characterization and Analytical Methods
Common techniques for analyzing this compound include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The triazine-3,5-dione scaffold is highly versatile, with substituents dictating pharmacological and physicochemical properties. Key comparisons include:
6-Hydroxy-1,2,4-Triazine-3,5(2H,4H)-Dione Derivatives
- Example: 6-Hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (Compound 11h) Substituents: Hydroxy group at position 6, naphthylmethyl at position 2. Activity: Potent D-amino acid oxidase (DAAO) inhibitor with IC₅₀ = 2.8 μM. The hydroxy group is critical for binding to the DAAO active site, while bulky substituents like naphthylmethyl enhance steric interactions . Metabolic Stability: Resistant to O-glucuronidation, improving bioavailability .
[¹⁸F]FECUMI-101
- Substituents : Fluoroethoxy-phenylpiperazine at position 2, methyl at position 4.
- Application : Radiolabeled PET tracer targeting 5-HT₁A receptors in the brain. The fluoroethoxy group enables radiolabeling, while the piperazine moiety enhances receptor affinity .
Lamotrigine Impurity D
- Substituents : 2,3-Dichlorophenyl at position 6.
- Properties: High melting point (>300°C) and low solubility in common solvents (e.g., DMSO, methanol) .
Key Observations:
Chlorophenyl groups (e.g., 3,5-dichloro in the target vs. 2,3-dichloro in Lamotrigine Impurity D) influence lipophilicity and steric bulk, which could modulate CNS penetration or metabolic stability .
Radiolabeled vs. Non-Radiolabeled Analogs: [¹⁸F]FECUMI-101 demonstrates the utility of triazine derivatives in imaging, whereas the target compound lacks radioisotopes or piperazine substituents, limiting direct comparison .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization reactions. A common approach involves reacting 3,5-dichloroaniline with a triazine precursor (e.g., 2,4,6-trichloro-1,3,5-triazine) under basic conditions (e.g., NaOH in acetone at 0°C), followed by acetylation and methylation . Optimization of reaction parameters (temperature, solvent polarity, stoichiometry) can be guided by Design of Experiments (DoE) principles, such as factorial designs, to minimize trial-and-error approaches .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of techniques:
- NMR : - and -NMR to confirm substitution patterns (e.g., acetyl group at position 6, dichlorophenyl at position 2).
- X-ray crystallography : For unambiguous confirmation of the triazine ring geometry and substituent positions, as demonstrated in analogous triazine-dione structures .
- HPLC-MS : To assess purity and detect byproducts (e.g., unreacted intermediates or chlorinated impurities) .
Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Prioritize assays based on structural analogs:
- d-Amino Acid Oxidase (DAAO) Inhibition : Similar triazine-diones have shown DAAO inhibitory activity; use fluorometric assays with recombinant human DAAO and d-alanine as substrate .
- Anticonvulsant Activity : Employ maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, as done for 6-substituted triazine derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to predict feasible reaction pathways and intermediates, reducing experimental workload .
- Docking Studies : Model interactions with target proteins (e.g., DAAO) using AutoDock Vina or Schrödinger Suite. Focus on substituent effects (e.g., 3,5-dichlorophenyl’s hydrophobicity) on binding affinity .
Q. How should researchers resolve contradictions in biological activity data across similar triazine-diones?
- Methodological Answer :
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., 6-hydroxy vs. 6-acetyl derivatives) to identify substituent-dependent trends .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target engagement and rule off-target effects.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from biologically relevant signals .
Q. What advanced separation techniques are recommended for isolating trace impurities during synthesis?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation.
- Membrane Technologies : Employ nanofiltration or reverse osmosis to concentrate reaction mixtures while removing low-MW impurities .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Variable Substituent Libraries : Synthesize derivatives with modifications at positions 2 (aryl), 4 (methyl), and 6 (acetyl).
- High-Throughput Screening (HTS) : Use 96-well plate formats for parallel testing of analogs against multiple targets (e.g., kinases, oxidases).
- QSAR Modeling : Train models using descriptors like logP, molar refractivity, and Hammett constants to predict bioactivity .
Experimental Design & Data Analysis
Q. What statistical frameworks are optimal for optimizing reaction yields in multi-step syntheses?
- Methodological Answer :
- Response Surface Methodology (RSM) : Apply central composite designs to model interactions between variables (e.g., temperature, catalyst loading).
- Taguchi Methods : Use orthogonal arrays to identify critical parameters (e.g., solvent choice > reaction time) with minimal experiments .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
